molecular formula C10H11BrN2O B2585707 5-Bromo-1-(2-methoxyethyl)-1H-indazole CAS No. 1354220-34-0

5-Bromo-1-(2-methoxyethyl)-1H-indazole

Cat. No.: B2585707
CAS No.: 1354220-34-0
M. Wt: 255.115
InChI Key: PPZIXNHXYHACGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-methoxyethyl)-1H-indazole is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.115. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives Development

5-Bromo-1-(2-methoxyethyl)-1H-indazole serves as a critical intermediate in the synthesis of various novel indazole derivatives. For instance, Slade et al. (2009) demonstrated that protected 5-bromoindazoles could engage in Buchwald reactions with different amines, leading to the creation of new derivatives (Slade et al., 2009). Similarly, Witulski et al. (2005) utilized 5-bromo-3-iodoindazoles in Sonogashira and Suzuki cross-coupling reactions, enabling the synthesis of functionalized indoles and indazoles, potentially useful as 5-HT receptor ligands (Witulski et al., 2005).

Antibacterial and Antiproliferative Activities

The antibacterial and antiproliferative properties of indazole derivatives have been extensively studied. Brahmeshwari et al. (2014) synthesized Substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles from bromo-1H-indazoles and evaluated their antibacterial activity (Brahmeshwari et al., 2014). In a similar vein, Narayana et al. (2010) synthesized 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles and reported their antiproliferative activity, highlighting the potential therapeutic applications of these compounds (Narayana et al., 2010).

Enzymatic Inhibition and Antioxidant Properties

Mphahlele et al. (2020) explored the enzymatic inhibition and antioxidant potential of 7-carbo-substituted 5-bromo-3-methylindazoles, which were shown to have significant α-glucosidase inhibition and antioxidant activity, indicating potential for therapeutic use (Mphahlele et al., 2020).

Corrosion Inhibition

Al-amiery et al. (2020) synthesized 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione and investigated its corrosion inhibition properties on mild steel, demonstrating superior efficiency against steel corrosion (Al-amiery et al., 2020).

Potential in Drug Development

Indazole derivatives, including those involving this compound, have shown promise in drug development. For example, the synthesis of 1H-indazole derivatives with analgesic and anti-inflammatory activities was reported by Mosti et al. (1992), indicating their potential in pain management and inflammation control (Mosti et al., 1992).

Properties

IUPAC Name

5-bromo-1-(2-methoxyethyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-14-5-4-13-10-3-2-9(11)6-8(10)7-12-13/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZIXNHXYHACGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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